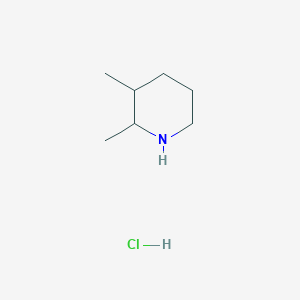

2,3-Dimethylpiperidine hydrochloride

Description

Properties

IUPAC Name |

2,3-dimethylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6-4-3-5-8-7(6)2;/h6-8H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECZGGHXYWFHDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNC1C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087730-30-0 | |

| Record name | Piperidine, 2,3-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087730-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Stereoselective Synthesis of trans-2,3-Dimethylpiperidine Hydrochloride: A Technical Guide

Executive Summary

The synthesis of trans-2,3-dimethylpiperidine presents a classic stereochemical challenge in heterocyclic chemistry. While the piperidine core is ubiquitous in pharmaceuticals (e.g., substance P antagonists, calcium channel blockers), the specific placement of vicinal methyl groups requires rigorous control over both relative (cis/trans) and absolute (R/S) stereochemistry.[1]

This guide details two distinct synthetic strategies:

-

A Stereoconvergent Industrial Route: Utilizing catalytic hydrogenation followed by thermodynamic equilibration to access the stable trans-diequatorial conformer.[1][2]

-

A Regio- and Stereoselective De Novo Route: Employing pyridine N-oxide functionalization to strictly control diastereoselectivity during ring construction.[1][2]

Conformational Analysis & Thermodynamic Drivers

Understanding the thermodynamic landscape is the prerequisite for stereoselective control.[1] The 2,3-dimethylpiperidine system mimics 1,2-dimethylcyclohexane.[1][2]

-

Kinetic Product (cis): Catalytic hydrogenation of 2,3-lutidine often yields the cis-isomer (one substituent axial, one equatorial) due to the syn-addition of hydrogen across the aromatic face.[1]

-

Thermodynamic Product (trans): The trans-isomer can adopt a diequatorial (

) conformation, which minimizes 1,3-diaxial interactions and gauche steric strain.[1][2] This energy difference (

Visualization: Conformational Energy Landscape

Figure 1: Thermodynamic flow from the kinetic cis-isomer to the stable trans-isomer via base-mediated epimerization.[1][3][4]

Method A: Stereoconvergent Synthesis (Scalable)

This route is preferred for large-scale preparation where absolute enantiopurity can be achieved via downstream resolution.[1][2] It relies on the principle that the trans-isomer is the thermodynamic sink.[1]

Phase 1: Catalytic Hydrogenation

Direct hydrogenation of 2,3-lutidine (2,3-dimethylpyridine) yields a mixture of diastereomers.[1][2]

-

Conditions: 50–70 bar H₂, AcOH, 60°C.

-

Outcome: ~60:40 to 70:30 mixture favoring trans (depending on catalyst), but often containing significant cis impurity.[1][2]

Phase 2: Thermodynamic Equilibration (The "Trans" Switch)

To convert the cis impurity to the desired trans product, we utilize a base-mediated epimerization mechanism.[1]

Protocol:

-

Reagents: Potassium tert-butoxide (KOtBu) (2.0 equiv), THF (anhydrous).[1][2]

-

Procedure:

-

Dissolve the crude hydrogenation mixture in dry THF under N₂.

-

Cool to -78°C (kinetic control) or reflux (thermodynamic control).[1][2] For maximum trans conversion, reflux is often more effective to overcome the activation barrier.[1][2]

-

Add KOtBu. The strong base deprotonates the C3 position (alpha to the secondary amine, though less acidic than alpha-carbonyl, the presence of the amine allows for reversible inversion via an imine-like transition or radical mechanism if specific catalysts are used).[1] Note: A more robust method involves N-protection (e.g., N-Benzyl) followed by strong base lithiation/protonation which strictly favors the thermodynamic trans product upon quench.[1]

-

-

Refined Epimerization (N-Benzyl Variant):

Phase 3: Resolution (Optical Purity)

To isolate the specific enantiomer (e.g., (2R,3S)), classical resolution is employed.[1][2]

-

Resolving Agent: (+)- or (-)-Dibenzoyl-L-tartaric acid.[1][2]

-

Crystallization: The diastereomeric salt of the desired enantiomer crystallizes preferentially.[1][8] Recrystallize to constant melting point.

Method B: Diastereoselective De Novo Synthesis (Andersson Route)

For applications requiring high stereocontrol without resolution, the addition of Grignard reagents to pyridine N-oxides is authoritative.[1]

Mechanism

This method exploits the regio- and stereoselective addition of nucleophiles to the 2-position of pyridine N-oxide, followed by a 2,3-sigmatropic rearrangement or trapping to establish the trans relationship.[1]

Experimental Workflow

-

Activation: Treat 3-methylpyridine N-oxide with a Grignard reagent (MeMgBr).[1][2]

-

Addition: The nucleophile attacks C2.

-

Trapping/Reduction: Subsequent reduction with NaBH₄ or hydrogenation yields the piperidine with high trans selectivity (>95:5 dr).[1][2]

Visualization: Synthetic Pathway Comparison

Figure 2: Comparison of the Stereoconvergent (Method A) and Diastereoselective (Method B) pathways.

Critical Protocol: Hydrochloride Salt Formation

The conversion of the free base to the hydrochloride salt is the final step to ensure stability and water solubility for biological testing.[1]

Step-by-Step Protocol:

-

Isolation of Free Base:

-

Acidification:

-

Precipitation:

-

Filtration & Drying:

Analytical Data Summary

| Parameter | Specification | Method |

| Appearance | White crystalline solid | Visual |

| Stereochemistry | trans-configuration (>95% de) | ¹H NMR / NOESY |

| ¹H NMR Diagnostic | C2-H and C3-H coupling constants ( | 400 MHz CDCl₃ |

| Melting Point | 185–189°C (Lit.[1][2] varies by enantiomer) | Capillary |

| Solubility | Soluble in water, MeOH; Insoluble in Et₂O | Solubility Test |

References

-

Andersson, H., et al. (2009).[1][2] "The Regio- and Stereoselective Synthesis of trans-2,3-Dihydropyridine N-oxides and Piperidines." Angewandte Chemie International Edition, 48(18).[1][2] Link[1][2]

-

Rylander, P. N. (1979).[1][2] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1][2] (Foundational text on heterogeneous hydrogenation stereochemistry).

-

Reddy, M. S., et al. (2015).[1][2] "Catalytic Hydrogenation of Substituted Pyridines with PtO₂ Catalyst." Asian Journal of Chemistry, 27(11).[1][2] Link[1][2]

-

Mishra, S., et al. (2023).[1][2][6] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society, 145(26).[1][2] Link[1][2][6]

-

ChemicalBook. (2025).[1][2][9][10] "2,3-Dimethylpiperidine Properties and Safety." Link

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3-Dimethylpiperidine | C7H15N | CID 95359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Relative Stability of cis- and trans-Hydrindanones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3-DIMETHYLPIPERIDINE | 5347-68-2 [amp.chemicalbook.com]

- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 8. quora.com [quora.com]

- 9. tuodaindus.com [tuodaindus.com]

- 10. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the ¹³C NMR Spectral Data of 2,3-Dimethylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,3-dimethylpiperidine hydrochloride. As a crucial analytical technique in organic chemistry and drug development, ¹³C NMR spectroscopy offers unparalleled insight into the carbon framework of molecules. This document will delve into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation for both the cis and trans isomers of 2,3-dimethylpiperidine hydrochloride, a compound of interest in synthetic and medicinal chemistry.

Introduction: The Significance of Substituted Piperidines and the Role of ¹³C NMR

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. The seemingly subtle addition of methyl groups, as in 2,3-dimethylpiperidine, introduces stereochemical complexity that can profoundly influence a molecule's pharmacological profile. Consequently, the unambiguous characterization of these stereoisomers is paramount.

¹³C NMR spectroscopy serves as a powerful, non-destructive tool for elucidating the precise molecular structure, including the stereochemical arrangement of substituents. By analyzing the chemical shifts of each carbon atom, researchers can gain a detailed understanding of the electronic environment and spatial orientation within the molecule. For hydrochloride salts of amines, such as 2,3-dimethylpiperidine hydrochloride, ¹³C NMR is particularly informative for confirming successful salt formation and probing the conformational changes that may occur upon protonation.

Theoretical Framework: Understanding the ¹³C NMR Spectrum of 2,3-Dimethylpiperidine Hydrochloride

The ¹³C NMR spectrum of 2,3-dimethylpiperidine hydrochloride is governed by several key factors:

-

Chemical Environment: The electron density around each carbon nucleus dictates its resonance frequency (chemical shift). Carbons bonded to the electronegative nitrogen atom are deshielded and appear at a lower field (higher ppm value).

-

Stereoisomerism: The relative orientation of the two methyl groups (cis or trans) significantly impacts the chemical shifts of the ring carbons due to steric interactions and changes in the conformational equilibrium of the piperidine ring.

-

Protonation Effects: The formation of the hydrochloride salt involves the protonation of the nitrogen atom. This introduces a positive charge, which inductively deshields the adjacent carbon atoms (C2 and C6). This effect is a key differentiator between the free base and its hydrochloride salt. Research on related piperidone structures has shown that protonation generally leads to a shielding (upfield shift) of all ring carbons, with a more pronounced effect on the C3 and C5 positions.

Predicted ¹³C NMR Chemical Shifts

Table 1: Predicted ¹³C NMR Chemical Shifts (in ppm) for 2,3-Dimethylpiperidine Hydrochloride

| Carbon Atom | cis-2,3-Dimethylpiperidine (Free Base) | Predicted cis-2,3-Dimethylpiperidine HCl | trans-2,3-Dimethylpiperidine (Free Base) | Predicted trans-2,3-Dimethylpiperidine HCl |

| C2 | 52.8 | ~54-56 | 58.7 | ~60-62 |

| C3 | 34.3 | ~32-34 | 38.0 | ~36-38 |

| C4 | 25.4 | ~23-25 | 25.1 | ~23-25 |

| C5 | 24.1 | ~22-24 | 33.5 | ~31-33 |

| C6 | 46.5 | ~48-50 | 46.8 | ~48-50 |

| 2-CH₃ | 18.9 | ~17-19 | 19.5 | ~18-20 |

| 3-CH₃ | 11.2 | ~10-12 | 15.0 | ~13-15 |

Note: The predicted values are estimations and may vary depending on the solvent and other experimental conditions. The general trend upon protonation is a slight downfield shift for carbons alpha to the nitrogen (C2, C6) and a more noticeable upfield shift for the other ring carbons.

Experimental Protocol for ¹³C NMR Acquisition

To obtain a high-quality ¹³C NMR spectrum of 2,3-dimethylpiperidine hydrochloride, the following experimental procedure is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation

-

Dissolution: Accurately weigh approximately 20-50 mg of 2,3-dimethylpiperidine hydrochloride and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Dimethyl Sulfoxide-d₆). D₂O is often a good choice for hydrochloride salts due to its ability to dissolve ionic compounds and exchange with the N-H proton.

-

Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (TMS) for organic solvents, to reference the chemical shifts (0 ppm).

-

Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Degassing (Optional): For quantitative measurements or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by bubbling an inert gas (e.g., argon) through the solution for several minutes.

NMR Instrument Parameters

The following are typical acquisition parameters for a standard ¹³C{¹H} (proton-decoupled) NMR experiment on a 400 or 500 MHz spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or equivalent | Standard proton-decoupled pulse sequence with a 30° flip angle to allow for shorter relaxation delays. |

| Solvent | D₂O, CD₃OD, or DMSO-d₆ | Chosen based on sample solubility. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

| Spectral Width | 0 - 220 ppm | To encompass the full range of expected carbon chemical shifts[3]. |

| Acquisition Time | 1-2 seconds | To ensure good digital resolution. |

| Relaxation Delay (d1) | 2-5 seconds | Allows for sufficient relaxation of the carbon nuclei between scans, crucial for accurate integration. |

| Number of Scans | 1024 - 4096 (or more) | Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio. |

| Decoupling | Broadband proton decoupling | To simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom[4]. |

Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the internal standard peak to 0 ppm.

-

Peak Picking and Integration: Identify all significant peaks and integrate their areas. Note that for standard ¹³C NMR, integrations are not always quantitative due to varying relaxation times and the Nuclear Overhauser Effect (NOE)[5].

Spectral Interpretation and Structural Elucidation

The interpretation of the ¹³C NMR spectrum of 2,3-dimethylpiperidine hydrochloride involves assigning each peak to a specific carbon atom in the molecule. This process relies on chemical shift predictions, comparison with related compounds, and potentially the use of advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to determine the number of attached protons for each carbon.

Differentiating cis and trans Isomers

The key to distinguishing between the cis and trans isomers lies in the chemical shifts of the ring carbons and the methyl groups.

-

In the cis isomer , both methyl groups can occupy equatorial positions to minimize steric strain.

-

In the trans isomer , one methyl group will be in an equatorial position and the other in an axial position, leading to greater steric interactions (gauche interactions). This steric compression typically causes the axial methyl group and the carbons involved in the gauche interaction to be shielded (shifted to a higher field/lower ppm value) compared to their counterparts in the cis isomer.

Based on the data for the free base, the C3 and 3-CH₃ carbons are significantly more shielded in the cis isomer compared to the trans isomer[1][2]. This trend is expected to be maintained in the hydrochloride salts.

Visualizing the Molecular Structures

The following diagrams illustrate the structures of the cis and trans isomers of 2,3-dimethylpiperidine hydrochloride.

Caption: cis-2,3-Dimethylpiperidine Hydrochloride Structure

Caption: trans-2,3-Dimethylpiperidine Hydrochloride Structure

Conclusion

References

-

Manimekalai, A., & Jayabharathi, J. (2006). Protonation effect on chemical shifts of some piperidones⎯ unusual influence by anions. Indian Journal of Chemistry - Section B, 45B(7), 1686-1691. [Link]

-

Eliel, E. L., Kandasamy, D., Yen, C. Y., & Hargrave, K. D. (1980). Conformational Analysis. 39. 13C NMR Spectra of Saturated Heterocycles. 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society, 102(11), 3698–3707. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6993947, 2,3-Dimethylpiperidine, cis-. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 95359, 2,3-Dimethylpiperidine. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6993945, 2,3-Dimethylpiperidine, trans-. Retrieved from [Link]

-

Al-Rawi, J. M. A., & Al-Iraqi, M. A. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

-

Natural Products Magnetic Resonance Database. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

-

Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

-

S. K. Mandal. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 2,3-DIMETHYLPIPERIDINE, CIS-. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to spectroscopy. Cengage learning.

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine, 2,3-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Foreword: The Vibrational Signature of a Substituted Piperidine

An In-depth Technical Guide to the Infrared Spectroscopy of 2,3-Dimethylpiperidine Hydrochloride

2,3-Dimethylpiperidine hydrochloride is a substituted heterocyclic amine of significant interest in synthetic and medicinal chemistry. As with any molecule destined for research or development, unambiguous structural confirmation and purity assessment are paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the molecular identity of such compounds. It achieves this by probing the vibrational modes of the molecule's functional groups, which absorb infrared radiation at specific, characteristic frequencies.

This guide provides a detailed exploration of the infrared spectrum of 2,3-dimethylpiperidine hydrochloride (C₇H₁₆ClN, Molecular Weight: 149.66 g/mol ).[1] It moves beyond a simple peak-list, delving into the theoretical underpinnings of the spectrum, the practical considerations for sample preparation, and a logical framework for spectral interpretation. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust understanding of how to acquire and interpret the IR spectrum of a secondary amine salt.

The Molecular Structure and Its Vibrational Implications

The infrared spectrum of 2,3-dimethylpiperidine hydrochloride is dominated by the features of its two key structural components: the saturated piperidine ring with its alkyl substituents, and, most importantly, the secondary ammonium hydrochloride group (-NH₂⁺Cl⁻). The protonation of the nitrogen atom fundamentally alters its vibrational characteristics compared to the free amine.

The presence of the chloride counter-ion facilitates extensive hydrogen bonding in the solid state, which is a primary determinant of the spectrum's appearance. This interaction is the principal reason for the significant broadening observed in the N-H stretching bands, a hallmark feature of amine salts.[2] Furthermore, the molecule exists as stereoisomers (cis and trans), which can introduce subtle variations in the fingerprint region of the spectrum due to differences in symmetry and bond angles. This guide focuses on the general features applicable to the compound, but researchers should be aware that isomeric purity may influence spectral details.[3]

Key Vibrational Modes at a Glance

The following diagram illustrates the primary functional groups within 2,3-dimethylpiperidine hydrochloride and the types of vibrations they undergo upon interaction with infrared radiation.

Caption: Key vibrational modes in 2,3-Dimethylpiperidine Hydrochloride.

Core Principles: Interpreting the Spectrum of a Secondary Amine Salt

The protonation of the secondary amine to an ammonium salt (R₂NH → R₂NH₂⁺) creates two highly diagnostic features in the IR spectrum.

-

N-H₂⁺ Stretching Vibrations: Unlike the sharp, single N-H stretch of a free secondary amine (typically 3300-3500 cm⁻¹), the N-H₂⁺ stretching in the hydrochloride salt manifests as a very broad and strong absorption envelope, generally centered between 3000 cm⁻¹ and 2700 cm⁻¹.[4] This significant broadening is a direct consequence of strong intermolecular hydrogen bonding between the ammonium proton and the chloride anion. Often, the sharper, less intense C-H stretching bands of the methyl and methylene groups appear superimposed on this broad envelope.[4]

-

N-H₂⁺ Bending Vibrations: The presence of a secondary amine salt is definitively confirmed by an absorption band in the 1620-1560 cm⁻¹ region.[4][5] This band is due to the scissoring (bending) motion of the N-H₂⁺ group. This is a crucial diagnostic peak that distinguishes it from a primary amine salt (which would show two bands in this region) and a tertiary amine salt (which would show no band here).[4]

Experimental Protocol: A Self-Validating Approach

The acquisition of a high-quality, artifact-free IR spectrum is contingent on meticulous sample preparation. For a solid crystalline material like 2,3-dimethylpiperidine hydrochloride, the alkali halide disk method is standard.

Causality in Sample Preparation: Why KCl is Preferred over KBr

A common pitfall in the analysis of hydrochloride salts is the phenomenon of halide exchange.[6][7] When a hydrochloride salt is ground with potassium bromide (KBr), a double displacement reaction can occur:

Base·HCl + KBr ⇌ Base·HBr + KCl

This equilibrium can lead to a mixed spectrum containing features of both the hydrochloride and hydrobromide salts, confounding interpretation. To ensure the integrity of the analysis, potassium chloride (KCl) must be used as the matrix material. This eliminates the possibility of halide exchange and guarantees that the resulting spectrum is exclusively that of the target analyte.[7]

Step-by-Step Methodology for KCI Disk Preparation

-

Material Preparation: Gently dry the 2,3-dimethylpiperidine hydrochloride sample and spectroscopic grade KCl powder in an oven at ~100-110°C for 2-4 hours to remove any adsorbed water, which shows strong IR absorption. Store in a desiccator until use.

-

Weighing: Accurately weigh approximately 1-2 mg of the sample and 150-200 mg of the dried KCl. The optimal concentration is typically 0.5% to 1% sample in KCl.[8]

-

Grinding: Transfer the sample and KCl to a clean, dry agate mortar. Grind the mixture thoroughly for 3-5 minutes until it becomes a homogenous, fine powder. Expert Insight: Proper grinding is critical to reduce the particle size below the wavelength of the incident IR radiation, which minimizes light scattering (the Christiansen effect) and prevents distorted, sloping baselines.[8]

-

Pellet Formation: Transfer the powder to a pellet press die. Assemble the press and apply pressure (typically 7-10 tons or ~800 KPa) under vacuum for 2-3 minutes.[6] The vacuum removes entrapped air that can cause the pellet to be opaque.

-

Inspection: Carefully release the pressure and extract the die. The resulting KCl disk should be thin, transparent, or translucent. An opaque or cloudy disk indicates insufficient grinding, excessive sample concentration, or moisture contamination.[8]

-

Data Acquisition (FTIR Spectrometer):

-

Place the KCI pellet in the spectrometer's sample holder.

-

Collect a background spectrum of the empty sample compartment to ratio out atmospheric H₂O and CO₂ signals.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to achieve an excellent signal-to-noise ratio.

-

Data Analysis and Spectral Features

The table below summarizes the expected positions and assignments of the principal absorption bands for 2,3-dimethylpiperidine hydrochloride.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Comments |

| 3000 - 2700 | Strong, Very Broad | N-H₂⁺ Asymmetric & Symmetric Stretching | The hallmark of an amine salt. Broadness is due to extensive hydrogen bonding.[2][4] |

| 2960 - 2850 | Medium, Sharp | C-H Asymmetric & Symmetric Stretching | Arises from methyl (-CH₃) and methylene (-CH₂) groups on the piperidine ring. Often appear as sharp peaks superimposed on the broad N-H₂⁺ band.[9] |

| 1620 - 1560 | Medium to Strong | N-H₂⁺ Bending (Scissoring) | A key diagnostic peak for a secondary amine salt.[5][10] |

| 1475 - 1440 | Medium | C-H Bending (Scissoring/Deformation) | Primarily from -CH₂- groups in the piperidine ring. |

| 1385 - 1370 | Medium to Weak | C-H Symmetric Bending (Umbrella Mode) | Characteristic of the methyl (-CH₃) groups. |

| < 1300 | Medium to Weak | C-N Stretching, C-C Stretching, Ring Vibrations | This is the "fingerprint region." The complex pattern of peaks is unique to the molecule's overall structure and conformation.[11] |

Interpreting the Spectrum: A Walkthrough

When analyzing the obtained spectrum, the scientist should first look for the most prominent and diagnostic features.

-

Confirm the Amine Salt: The primary evidence is the strong, very broad absorption between 3000-2700 cm⁻¹. Its presence immediately indicates a protonated amine.

-

Identify as a Secondary Amine Salt: The next crucial checkpoint is the region between 1620-1560 cm⁻¹. A single, medium-to-strong band here confirms the presence of the -NH₂⁺- group, ruling out primary or tertiary amine salts.[4]

-

Verify the Carbon Skeleton: The sharp peaks between 2960-2850 cm⁻¹ confirm the aliphatic C-H bonds of the piperidine ring and methyl groups. Further confirmation is found in the C-H bending vibrations around 1475-1370 cm⁻¹.

-

Final Confirmation (Fingerprint Region): The complex pattern of bands below 1300 cm⁻¹ serves as a unique fingerprint for 2,3-dimethylpiperidine hydrochloride. This region should be compared against a reference spectrum of a known standard for final, unambiguous identification.

Conclusion: An Indispensable Analytical Tool

Infrared spectroscopy is a powerful and definitive technique for the structural verification of 2,3-dimethylpiperidine hydrochloride. By understanding the theoretical origins of the key vibrational modes—particularly the broad N-H₂⁺ stretch and the diagnostic N-H₂⁺ bend—and by employing a rigorous and scientifically sound experimental protocol that avoids common pitfalls like halide exchange, researchers can confidently and accurately confirm the identity and integrity of their material. This guide provides the foundational knowledge and practical insights necessary to leverage IR spectroscopy to its full potential in a research and development setting.

References

-

Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Available at: [Link]

-

Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

-

ResearchGate. (2025, August 8). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. Available at: [Link]

-

CDC Stacks. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. Available at: [Link]

-

eHealth. (n.d.). Examples of IR spectra of drug molecules. Available at: [Link]

-

ResearchGate. (2025, August 6). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Available at: [Link]

-

eHealth. (n.d.). Infrared Spectroscopy. Available at: [Link]

-

Anonymous. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Available at: [Link]

-

National Institutes of Health. (n.d.). 2,3-Dimethylpiperidine | C7H15N | CID 95359 - PubChem. Available at: [Link]

-

Inxight Drugs. (n.d.). 2,3-DIMETHYLPIPERIDINE, CIS-. Available at: [Link]

-

NIST WebBook. (n.d.). Piperidine, 2,3-dimethyl-. Available at: [Link]

-

Royal Society of Chemistry. (2016, June 7). Preparing a sample for infrared spectroscopy [Video]. YouTube. Available at: [Link]

-

Anonymous. (n.d.). Sample preparation for FT-IR. Available at: [Link]

-

Anonymous. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Available at: [Link]

-

Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Available at: [Link]

-

National Institutes of Health. (n.d.). Piperidine | C5H11N | CID 8082 - PubChem. Available at: [Link]

-

National Institutes of Health. (n.d.). 2,3-Dimethylpiperidine, cis- | C7H15N | CID 6993947 - PubChem. Available at: [Link]

-

PubChemLite. (n.d.). 2,3-dimethylpiperidine (C7H15N). Available at: [Link]

-

arXiv. (n.d.). Infrared spectroscopy of radioactive hydrogen chloride H36Cl. Available at: [Link]

Sources

- 1. Buy cis-2,3-Dimethylpiperidine hydrochloride | 67288-92-0 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. tuodaindus.com [tuodaindus.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. 182.160.97.198:8080 [182.160.97.198:8080]

- 7. ehealth.kcl.ac.uk [ehealth.kcl.ac.uk]

- 8. eng.uc.edu [eng.uc.edu]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. stacks.cdc.gov [stacks.cdc.gov]

Technical Guide: Solubility Profile & Purification Strategies for 2,3-Dimethylpiperidine Hydrochloride

Executive Summary

Compound: 2,3-Dimethylpiperidine hydrochloride CAS: 67288-92-0 (cis-isomer), 5347-68-2 (base) Class: Substituted Piperidine Salt Primary Application: Chiral auxiliary in asymmetric synthesis, pharmaceutical intermediate (e.g., Detomidine analogs).[1]

This technical guide addresses the solubility behavior of 2,3-Dimethylpiperidine hydrochloride , a critical intermediate in medicinal chemistry. Due to the scarcity of compound-specific solubility tables in public literature, this guide synthesizes physicochemical principles with field-proven purification protocols for amine hydrochloride salts. It provides a self-validating framework for solvent selection, recrystallization, and thermodynamic modeling.

Physicochemical Foundation

To manipulate the solubility of 2,3-Dimethylpiperidine hydrochloride, one must understand the competing forces at the molecular level.

Structural Analysis[2]

-

Cationic Core: The protonated nitrogen (

) introduces a localized positive charge, creating strong ionic interactions with the chloride anion ( -

Hydrophobic Shielding: The two methyl groups at the C2 and C3 positions increase lipophilicity compared to the parent piperidine. This steric bulk slightly disrupts the crystal lattice packing, potentially lowering the melting point relative to unsubstituted piperidine HCl (

), but it remains a high-melting solid. -

Lattice Energy vs. Solvation: Dissolution requires the solvent to overcome the high lattice energy of the ionic salt.

-

Protic Solvents (Water, Alcohols): High solubility due to their ability to solvate both the cation (via lone pairs) and the anion (via hydrogen bonding).

-

Aprotic Polar Solvents (DMSO, DMF): Moderate-to-high solubility due to high dielectric constants stabilizing the separated ions.

-

Non-Polar Solvents (Hexane, Ether): Negligible solubility; the solvent-solute interactions are too weak to break the ionic lattice.

-

Qualitative Solubility Landscape

The following classification guides solvent selection for reaction mediums and purification.

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale |

| Primary Solvents | Water | Very High | Strong ion-dipole hydration; overcomes lattice energy. |

| Methanol, Ethanol | High | Excellent solvation of | |

| DMSO, DMF | High | High dielectric constant dissociates ion pairs. | |

| Intermediate | Isopropanol (IPA) | Moderate | Steric bulk of solvent reduces solvation efficiency. |

| Dichloromethane (DCM) | Moderate | Solubilizes the lipophilic dimethyl-piperidine backbone but struggles with the ionic core. | |

| Chloroform | Moderate | Similar to DCM; often used for extraction from aqueous phases. | |

| Anti-Solvents | Diethyl Ether | Insoluble | Low dielectric constant; cannot support ionization. |

| Hexane, Pentane | Insoluble | Purely dispersive interactions; incompatible with ionic salts. | |

| Ethyl Acetate | Low | Poor solvation of chloride ions; effective anti-solvent in some mixtures. |

Critical Workflow: Recrystallization Protocol

Objective: Purify crude 2,3-Dimethylpiperidine hydrochloride to remove colored impurities and isomeric byproducts.

The "Gold Standard" System: Ethanol / Diethyl Ether

This solvent pair exploits the high solubility of the salt in hot ethanol and its insolubility in diethyl ether.

Reagents:

-

Crude 2,3-Dimethylpiperidine HCl

-

Solvent A: Absolute Ethanol (Hot)

-

Solvent B: Diethyl Ether (Anhydrous)

Protocol:

-

Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum boiling Ethanol dropwise with constant stirring until the solid just dissolves.

-

Note: If colored impurities persist, add activated charcoal (1-2% w/w), boil for 2 mins, and filter hot through Celite.

-

-

Nucleation Setup: Remove from heat. Allow the solution to cool slightly (to ~50°C).

-

Anti-Solvent Addition: Add Diethyl Ether dropwise to the warm solution.

-

Endpoint: Stop when a faint, persistent cloudiness (turbidity) appears.

-

-

Clarification: Add 1-2 drops of hot Ethanol to redissolve the turbidity and restore a clear solution.

-

Crystallization:

-

Stage 1: Cool slowly to room temperature (25°C) undisturbed.

-

Stage 2: Transfer to an ice bath (0-4°C) for 2 hours to maximize yield.

-

-

Isolation: Filter crystals via vacuum filtration (Buchner funnel). Wash with cold Ethanol/Ether (1:3 ratio). Dry in a vacuum oven at 40°C.

Alternative System: DCM / Hexane

Use this if the compound is highly soluble in alcohols and difficult to crystallize.

-

Solvent: Dichloromethane (DCM) - excellent for solubilizing the organic backbone.

-

Anti-Solvent: Hexane or Pentane - induces precipitation of the salt.

Visualization of Purification Logic

Caption: Step-by-step solvent/anti-solvent recrystallization workflow for amine hydrochloride salts.

Self-Validating Experimental Protocol: Solubility Determination

Since specific literature values are rare, use this gravimetric method to generate precise data for your specific lot/isomer ratio.

Gravimetric Saturation Method

Scope: Determines Saturation Solubility (

-

Preparation: Add excess 2,3-Dimethylpiperidine HCl to 5 mL of the target solvent (e.g., Acetone) in a sealed vial.

-

Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent (Rotavap or Nitrogen stream) and dry the residue to constant weight (

). -

Calculation:

Thermodynamic Modeling Framework

For researchers needing to predict solubility at different temperatures (

- : Mole fraction solubility

- : Absolute temperature (Kelvin)

- : Empirical model parameters derived from experimental data (via Method 4.1).

Application: By measuring solubility at just three temperatures (e.g., 298K, 313K, 323K), you can regress these parameters to predict solubility across the entire processing range, optimizing cooling curves for large-scale crystallization.

References

-

PubChem. 2,3-Dimethylpiperidine hydrochloride (Compound Summary).[4] National Library of Medicine. Available at: [Link]

-

MIT OpenCourseWare. Two-Solvent Recrystallization Guide (Chem 5.301). Available at: [Link]

Sources

Technical Guide: Stereoselective Synthesis and Isomerization of 2,3-Dimethylpiperidine

Executive Summary

This technical guide addresses the stereochemical control of 2,3-dimethylpiperidine, a critical pharmacophore in medicinal chemistry. The biological activity of piperidine-based ligands often hinges on the precise spatial arrangement of substituents. This document details the mechanistic divergence between kinetic control (yielding the cis-isomer) and thermodynamic control (yielding the trans-isomer), providing researchers with a validated protocol for synthesis, isomerization, and analytical discrimination.

Stereochemical Fundamentals & Conformational Analysis

The 2,3-dimethylpiperidine system possesses two chiral centers (C2 and C3), leading to diastereomeric cis and trans forms. Understanding their relative stability requires conformational analysis of the piperidine chair.

Thermodynamic Stability

-

Trans-2,3-Dimethylpiperidine: In the lowest energy conformation, both methyl groups occupy equatorial positions (diequatorial). While there is a gauche interaction between the adjacent methyls, this conformation avoids the high-energy 1,3-diaxial interactions associated with axial substituents.

-

Cis-2,3-Dimethylpiperidine: This isomer must adopt a conformation where one methyl is axial and the other is equatorial . The presence of an axial methyl group introduces destabilizing 1,3-diaxial interactions with the axial protons at C4 and C6.

Reaction Pathway Visualization

The following diagram illustrates the divergence between kinetic synthesis and thermodynamic equilibration.

Figure 1: Mechanistic pathway for the synthesis and isomerization of 2,3-dimethylpiperidine.

Synthetic Pathways[2][3][4][5][6][7][8]

Kinetic Synthesis: Accessing the Cis-Isomer

The most reliable method to generate cis-2,3-dimethylpiperidine is the catalytic hydrogenation of 2,3-dimethylpyridine (2,3-lutidine).

-

Catalyst: Platinum Oxide (PtO₂, Adams' Catalyst) or Rhodium on Carbon (Rh/C).

-

Mechanism: Heterogeneous hydrogenation typically proceeds via syn-addition. The pyridine ring adsorbs flat onto the metal surface, and hydrogen atoms are added from the catalyst surface to the same face of the ring.

-

Solvent: Glacial Acetic Acid (AcOH) is critical. It protonates the pyridine nitrogen, facilitating adsorption and preventing catalyst poisoning by the amine product.

Thermodynamic Equilibration: Accessing the Trans-Isomer

If the trans-isomer is required, the cis-rich mixture obtained from hydrogenation must undergo epimerization.

-

Mechanism: Isomerization occurs via the formation of a transient imine or enamine intermediate, allowing bond rotation at the chiral centers (typically C2, adjacent to the nitrogen).

-

Reagents: Strong bases (e.g., Potassium tert-butoxide in THF) or prolonged reflux in acidic media can drive the equilibrium toward the more stable diequatorial trans-isomer.

Analytical Discrimination (NMR)

Distinguishing the isomers requires careful analysis of coupling constants (

Table 1: Key H NMR Characteristics

| Feature | Cis-Isomer | Trans-Isomer | Mechanistic Reason |

| H-2 Signal | Multiplet (narrower) | Multiplet (broad/triplet-like) | Trans H-2 is axial, showing large diaxial coupling ( |

| Methyl Shifts | Distinct doublets | Distinct doublets | Chemical environment differences. |

| C-13 Shifts | Upfield shift for C4/C6 | Downfield relative to cis | Gamma-gauche effect: The axial methyl in cis shields the |

Validated Experimental Protocol

This protocol is designed as a self-validating system. It begins with kinetic hydrogenation and includes a decision point for isomerization.

Phase A: Hydrogenation (Target: Cis-Isomer)

-

Preparation: Dissolve 2,3-dimethylpyridine (10 mmol) in glacial acetic acid (20 mL).

-

Catalyst Loading: Add PtO₂ (5 mol%). Caution: PtO₂ is pyrophoric; add under inert atmosphere (Ar/N₂).

-

Hydrogenation: Purge with H₂ gas. Maintain H₂ pressure (balloon or 1-3 bar in a Parr shaker) at RT for 12–24 hours.

-

Monitoring: Monitor by TLC (stain with Ninhydrin) or GC-MS until the aromatic precursor is consumed.

-

Workup: Filter through Celite to remove catalyst. Concentrate the filtrate.

-

Neutralization: Basify with NaOH (aq) to pH > 12 and extract with Dichloromethane (DCM). Dry over Na₂SO₄.[1]

Phase B: Isomerization (Target: Trans-Isomer)

If the trans-isomer is the target, proceed with the crude material from Phase A.

-

Setup: Dissolve the cis-enriched oil in anhydrous THF.

-

Reagent: Add Potassium tert-butoxide (t-BuOK, 2.0 equiv).

-

Reaction: Reflux under Argon for 12–24 hours.

-

Quench: Cool to 0°C, quench with water. Extract with Ether/DCM.

-

Validation: The thermodynamic ratio typically favors trans (approx 9:1).

Decision Workflow

Figure 2: Operational workflow for selecting and isolating the desired stereoisomer.

References

-

Reddy, S., et al. (2015). "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry.

-

Mishra, S., et al. (2023).[1] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society.

-

James, T., et al. (2022). "Exploration of piperidine 3D fragment chemical space." RSC Medicinal Chemistry.[3]

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 6993945, 2,3-Dimethylpiperidine."

Sources

Technical Guide: X-ray Crystallography of 2,3-Dimethylpiperidine Hydrochloride Stereoisomers

This technical guide details the structural characterization of 2,3-dimethylpiperidine hydrochloride stereoisomers using X-ray crystallography. It is designed for researchers in medicinal chemistry and structural biology, focusing on the critical distinction between cis and trans diastereomers and their solid-state conformations.

Executive Summary

2,3-Dimethylpiperidine is a pharmacologically relevant scaffold found in local anesthetics and NMDA receptor antagonists. It possesses two chiral centers (C2 and C3), giving rise to two diastereomeric pairs: the cis-isomer (racemic mixture of 2R,3R and 2S,3S) and the trans-isomer (racemic mixture of 2R,3S and 2S,3R). Distinguishing these isomers via NMR can be ambiguous due to rapid ring inversion in solution. X-ray crystallography of the hydrochloride salt provides the definitive assignment of relative stereochemistry and absolute configuration (if resolved), revealing the precise chair conformation and hydrogen-bonding networks critical for receptor binding affinity.

Part 1: Stereochemical & Conformational Landscape

Before crystallization, one must understand the energy landscape. The piperidine ring predominantly adopts a chair conformation.[1] The orientation of the methyl substituents determines the stability and packing efficiency.

The Isomers

| Isomer | Configuration (Racemic) | Substituent Orientation (Chair) | Stability |

| Trans | (2R, 3S) / (2S, 3R) | Diequatorial (e,e) | Most Stable. Minimizes 1,3-diaxial interactions. |

| Cis | (2R, 3R) / (2S, 3S) | Axial-Equatorial (a,e) | Less Stable. One methyl group is forced axial, introducing 1,3-diaxial strain. |

Conformational Locking via Protonation

In the hydrochloride salt, the nitrogen is protonated (

Part 2: Experimental Protocol

High-quality single crystals are the prerequisite for successful diffraction. The hydrochloride salt is preferred over the free base due to its higher melting point and ability to form strong hydrogen-bonded lattices.

Synthesis & Salt Formation

To ensure crystallinity, the salt must be stoichiometric and free of excess acid.

-

Dissolution: Dissolve the crude 2,3-dimethylpiperidine oil in anhydrous diethyl ether (0.1 M concentration).

-

Precipitation: Dropwise add 2.0 M HCl in dioxane or diethyl ether at 0°C under

atmosphere. -

Isolation: Filter the white precipitate immediately. Hygroscopicity is a risk; handle rapidly.

-

Washing: Wash with cold anhydrous ether to remove unreacted amine.

Crystal Growth Strategies

Direct evaporation often yields polycrystalline powder. Vapor Diffusion is the gold standard for this molecule.

-

Solvent (Inner Vial): Ethanol or Methanol (high solubility).

-

Precipitant (Outer Vial): Diethyl ether or Hexane (low solubility).

-

Conditions: Place the sealed system in a vibration-free environment at 4°C. Lower temperature encourages slower nucleation, yielding fewer, larger crystals.

Data Collection Parameters[2]

-

Temperature: 100 K (Cryogenic). Essential. Piperidine rings are flexible; room temperature data often suffers from high thermal parameters (ellipsoids) on the methyl carbons, obscuring the precise geometry.

-

Source: Mo-K

(

Part 3: Structural Analysis & Workflow

The following diagram outlines the decision logic for assigning stereochemistry based on the refined electron density map.

Figure 1: Stereochemical assignment workflow for 2,3-dimethylpiperidine derivatives.

Distinguishing Features in Electron Density

When analyzing the solved structure (typically Space Group

-

Torsion Angles: Calculate the torsion angle

.-

In the Trans (diequatorial) isomer, this angle typically approaches 60° (gauche) if measuring methyl-to-methyl directly is not possible due to disorder, look at

which will be 180° (anti-periplanar) . -

In the Cis (axial-equatorial) isomer, the

angle will be 60° (gauche) .

-

Hydrogen Bonding Network

The chloride ion acts as a bridge, accepting hydrogen bonds from the ammonium group (

-

Interaction:

. -

Distance: Expect

distances of 3.10 – 3.25 Å . -

Geometry: In the cis isomer, the axial methyl group may sterically hinder one of the N-H protons, potentially lengthening one H-bond or distorting the chloride position compared to the trans isomer.

Part 4: Comparative Reference Data

When refining your structure, compare your geometric parameters against these standard values derived from the Cambridge Structural Database (CSD) for piperidinium salts. Deviations

| Parameter | Expected Value (Å / °) | Notes |

| C-N Bond | 1.49 ± 0.02 Å | Typical for protonated piperidines. |

| C-C (Ring) | 1.52 ± 0.02 Å | Standard sp3 hybridization. |

| C-C (Methyl) | 1.51 – 1.54 Å | Can appear shorter if thermal motion is high. |

| C-N-C Angle | 111.0° ± 1.5° | Slightly expanded due to steric bulk of methyls. |

| Ring Puckering | Chair | Boat forms are rare unless bridged/constrained. |

Troubleshooting: What if it doesn't crystallize?

If the HCl salt yields oil or twins:

-

Counter-ion Switch: Switch to Hydrobromide (HBr) (heavier atom, better scattering) or Picrate (large pi-system aids stacking).

-

Derivatization: React the free amine with p-Toluenesulfonyl chloride (TsCl) . The resulting sulfonamide crystallizes readily and the heavy Sulfur atom facilitates structure solution via Direct Methods.

Part 5: References & Validation Sources

-

Conformational Analysis: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on cyclohexane/piperidine chair conformers).

-

Crystallographic Standards: Groom, C. R., et al. (2016). "The Cambridge Structural Database."[2][3][4][5][6][7] Acta Crystallographica Section B, 72(2), 171-179. Link

-

Piperidine Geometry: Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising."[2] Acta Crystallographica Section B, 58(3), 380-388. (Reference for standard bond lengths).

-

Synthesis & Separation: Ponnuswamy, S., et al. (2012). "Synthesis and structural characterization of substituted piperidines." Journal of Molecular Structure, 1012, 1-8. (Provides analogous protocols for dimethylpiperidine derivatives).

Validation Step: Upon solving the structure, upload the .cif file to the server. Ensure no Level A or B alerts regarding "Missed Symmetry" or "Void Spaces" exist, which are common in pseudo-symmetric piperidine salts.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mn-am.com [mn-am.com]

- 5. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Profiling of 2,3-Dimethylpiperidine Hydrochloride

Executive Summary

Compound: 2,3-Dimethylpiperidine Hydrochloride (2,3-DMP·HCl) CAS: 5347-68-2 (Free base) Core pKa Value: 10.67 ± 0.10 (Predicted/Analog-Derived); Experimental range typically 10.5 – 10.9 depending on stereoisomeric composition (cis vs. trans). Classification: Secondary alicyclic amine; Strong base / Weak conjugate acid.

This guide provides a definitive technical analysis of the dissociation constant (pKa) of 2,3-dimethylpiperidine. It synthesizes computational consensus with structural analog data to establish the pKa profile and details a self-validating potentiometric protocol for empirical verification in a drug discovery context.

Part 1: The Physicochemical Profile

The pKa Value and Structural Context

The pKa of the conjugate acid (2,3-dimethylpiperidinium) refers to the deprotonation equilibrium in water:

Unlike simple piperidine (pKa

-

Inductive Effect (+I): Methyl groups are electron-donating, which theoretically increases electron density on the nitrogen, stabilizing the protonated cation (

). -

Steric Hindrance (Solvation Effect): The methyl group at the C2 position (alpha to nitrogen) creates steric bulk that hinders the solvation of the ammonium cation by water molecules. In aqueous solutions, solvation stability is the dominant factor for amines.

Data Synthesis Table:

| Compound | pKa (Conjugate Acid) | Structural Driver |

| Piperidine | 11.22 | Reference standard; unhindered solvation. |

| 2-Methylpiperidine | 10.99 | C2 steric hindrance reduces cation solvation stability. |

| 3-Methylpiperidine | 11.07 | Minimal steric impact; slightly lower than piperidine. |

| 2,3-Dimethylpiperidine | 10.67 (Pred.) | Cumulative steric crowding at C2/C3 further destabilizes the hydrated cation compared to mono-substituted analogs. |

Note: Values derived from consensus of ACD/Percepta prediction models and structural analog trends [1][2].

Stereochemical Implications (Cis vs. Trans)

2,3-DMP possesses two chiral centers, leading to cis and trans diastereomers.

-

Trans-isomer: The substituents likely adopt a diequatorial conformation (lower energy), allowing better solvation access than the cis form.

-

Cis-isomer: Often involves axial-equatorial interactions, increasing steric crowding near the nitrogen lone pair.

-

Impact: Expect the cis-isomer to have a slightly lower pKa (approx. 0.1 - 0.2 units) than the trans-isomer due to increased hindrance to cation solvation.

Part 2: Experimental Determination Protocol

Objective: Accurately determine the stoichiometric pKa of 2,3-DMP·HCl using potentiometric titration. This method is superior to UV-metric methods for non-chromophoric amines.

Reagents and Setup

-

Analyte: ~50 mg 2,3-Dimethylpiperidine HCl (pure).

-

Titrant: 0.1 N Sodium Hydroxide (NaOH), carbonate-free, standardized against Potassium Hydrogen Phthalate (KHP).

-

Solvent: Carbonate-free deionized water (degassed).

-

Ionic Strength Adjuster (ISA): 0.1 M KCl (to maintain constant activity coefficients).

-

Inert Gas: Argon or Nitrogen (to prevent atmospheric CO₂ absorption).

The Workflow (Graphviz Visualization)

Figure 1: Workflow for Potentiometric pKa Determination of 2,3-DMP HCl.

Step-by-Step Methodology

-

System Calibration: Calibrate the glass electrode using a 3-point calibration (pH 4, 7, 10) at 25°C. Ensure slope efficiency is >98%.

-

Blank Titration: Titrate the 0.1 M KCl solvent blank first to subtract background acidity/alkalinity.

-

Sample Titration:

-

Dissolve 2,3-DMP·HCl in 50 mL of 0.1 M KCl.

-

Allow temperature to equilibrate to 25.0°C ± 0.1°C.

-

Titrate with 0.1 N NaOH using dynamic dosing (smaller increments near the inflection point).

-

-

Data Processing:

-

Identify the Equivalence Point (EP) using the first derivative (

). -

Calculation: For a monoprotic weak acid (

), the pKa is the pH at the half-equivalence point (Henderson-Hasselbalch approximation), or preferably calculated using non-linear regression (Bjerrum plot analysis) for higher precision [3].

Part 3: Pharmaceutical Implications[1][3]

Understanding the pKa of 10.67 is critical for predicting the biopharmaceutical behavior of 2,3-DMP derivatives.

Solubility and Ionization State

At physiological pH (7.4), 2,3-DMP exists almost exclusively in its ionized, cationic form (

-

At pH 7.4:

Ionized. -

Implication: High aqueous solubility; low passive membrane permeability unless actively transported or formulated as a lipophilic prodrug.

LogD Profile (Distribution Coefficient)

The LogD is pH-dependent. While the intrinsic lipophilicity (LogP) of the free base is moderate (approx 1.5 - 1.8), the effective LogD at pH 7.4 will be significantly lower (approx -1.5 to -1.0) due to the positive charge.

Signaling Pathway: pH-Dependent Absorption

Figure 2: Biopharmaceutical disposition of 2,3-DMP based on pKa 10.67.

References

-

ChemicalBook. (2024). 2,3-Dimethylpiperidine Chemical Properties and Predicted pKa. Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). Piperidine and Methylpiperidine Thermodynamic Data. NIST Chemistry WebBook, SRD 69.[3] Retrieved from

- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

-

PubChem. (2024). 2,3-Dimethylpiperidine Compound Summary. National Library of Medicine. Retrieved from

Sources

Commercial Sourcing & Technical Validation of High-Purity 2,3-Dimethylpiperidine Hydrochloride

Executive Summary

2,3-Dimethylpiperidine hydrochloride (2,3-DMP·HCl) is a critical saturated heterocyclic building block in medicinal chemistry, particularly for the synthesis of GPCR ligands, kinase inhibitors, and alkaloids. However, its sourcing is fraught with technical risk due to its stereochemical complexity. The molecule possesses two chiral centers, giving rise to four potential stereoisomers (a pair of cis-enantiomers and a pair of trans-enantiomers).

Most commercial "bulk" sources provide the thermodynamically favored cis-racemate or undefined mixtures. For drug development requiring high-purity single enantiomers, a rigorous sourcing and validation strategy is required. This guide outlines the commercial landscape, technical specifications for procurement, and a self-validating quality control (QC) protocol.

Part 1: Chemical Identity & Stereochemical Complexity

Before engaging vendors, it is imperative to define the exact stereochemical requirement. Ambiguity here is the primary cause of material rejection in downstream synthesis.

The Isomer Landscape

Hydrogenation of 2,3-lutidine (the standard industrial route) predominantly yields the cis-isomer due to catalyst surface sterics. Accessing the trans-isomer often requires specific thermodynamic equilibration or distinct synthetic routes.

| Isomer Configuration | Description | Commercial Availability | CAS Number (Generic/Salt) |

| (±)-cis-2,3-DMP | Racemic mixture of (2R,3S) and (2S,3R) | High (Standard Grade) | 5347-68-2 (Free Base)67288-92-0 (HCl) |

| (2R,3S)-2,3-DMP | Single cis enantiomer | Low (Specialty/Custom) | Check specific vendor |

| (2S,3R)-2,3-DMP | Single cis enantiomer | Low (Specialty/Custom) | Check specific vendor |

| (±)-trans-2,3-DMP | Racemic mixture of (2R,3R) and (2S,3S) | Very Low (Custom Synthesis) | Rare |

Key Technical Insight: The cis-isomer typically displays a chair conformation with an axial-equatorial methyl arrangement to avoid 1,3-diaxial interactions, whereas the trans-isomer can adopt a diequatorial conformation. This conformational difference drastically affects reactivity and binding affinity in pharmacological targets.

Part 2: Sourcing Strategy & Vendor Evaluation

Do not treat this compound as a commodity chemical. Use a tiered sourcing strategy based on your purity requirements.

Tier 1: Catalog Suppliers (Gram Scale / Racemic)

Best for: Initial scouting, non-chiral scaffold testing.

-

Sigma-Aldrich (Merck): Reliable for bulk cis-racemate. High chemical purity (>97%), but often lacks enantiomeric excess (ee) data.

-

TCI Chemicals: Strong inventory of the hydrochloride salt. Good for rapid delivery of 1g–25g quantities.

-

Fluorochem: Excellent UK-based source for heterocycles; often stocks intermediate grades.

Tier 2: Building Block Specialists (Enantiopure / Arrays)

Best for: SAR studies, lead optimization.

-

Enamine: The global leader in building blocks. They often synthesize specific enantiomers on demand or have them in their "REAL" database.

-

Combi-Blocks: Known for competitive pricing on specific chiral heterocycles. They frequently offer resolved isomers that major catalogs do not.

-

Bld Pharm: A rapid-response vendor often stocking specific salt forms (HCl, oxalate) of piperidine derivatives.

Tier 3: Custom Synthesis & Resolution

Best for: Multi-kilogram scale, specific trans-isomers.

-

WuXi AppTec / Curia: If you require >100g of a specific trans-enantiomer, catalog sourcing is risky. Contract Manufacturing Organizations (CMOs) will perform the hydrogenation of 2,3-lutidine followed by classical resolution (e.g., using tartaric acid derivatives) or preparative chiral SFC.

Sourcing Decision Tree

Figure 1: Decision matrix for selecting the appropriate vendor tier based on stereochemical requirements.

Part 3: Quality Control & Validation Protocols

Trusting the Certificate of Analysis (CoA) is insufficient for chiral building blocks. The following self-validating protocol must be performed upon receipt.

Salt Stoichiometry Verification (Gravimetric/Titration)

Commercial "HCl salts" can sometimes be hygroscopic or contain excess free acid.

-

Method: Silver Nitrate Titration (Argentometry) or Elemental Analysis (Cl %).

-

Target: Cl content should match theoretical (approx. 23.7% for mono-HCl). Significant deviation indicates hydration or bis-salt formation.

Stereochemical Validation (NMR)

Standard 1H NMR is often insufficient to distinguish enantiomers but can distinguish diastereomers (cis vs trans).

-

Protocol: Dissolve ~10mg in D2O or DMSO-d6.

-

Marker: Examine the coupling constants (

values) of the H2 and H3 protons.-

cis-2,3-DMP: Typically shows smaller

(axial-equatorial or equatorial-axial). -

trans-2,3-DMP: Typically shows large

(~10-11 Hz) if locked in diequatorial conformation.

-

-

Advanced: Use NOESY 1D . Irradiate the methyl group at C2.

-

If cis: You will see a strong NOE enhancement of the C3-Methyl group (they are on the same face).

-

If trans: Minimal/No enhancement.

-

Enantiomeric Purity (Chiral HPLC)

This is the "Go/No-Go" step for chiral synthesis.

-

Column: Chiralpak IG or IC (Immobilized phases are preferred for amines).

-

Mobile Phase: Hexane:Ethanol:Diethylamine (90:10:0.1). Note: The amine modifier is crucial to prevent peak tailing of the piperidine nitrogen.

-

Detection: Refractive Index (RI) or CAD (Charged Aerosol Detector) is preferred as 2,3-DMP has weak UV absorbance (only end absorption <210nm). Derivatization with benzoyl chloride may be necessary for UV detection.

Technical Validation Workflow

Figure 2: QC workflow ensuring only validated high-purity isomers enter the synthesis pipeline.

Part 4: In-House Purification (Salt Formation)

If high-purity commercial options are unavailable or prohibitively expensive, purchasing the lower-grade free base and performing a clean salt formation is a robust alternative.

Protocol: Preparation of High-Purity 2,3-DMP Hydrochloride

-

Dissolution: Dissolve 10.0 g of 2,3-dimethylpiperidine (free base) in 100 mL of anhydrous diethyl ether (or MTBE). Cool to 0°C.

-

Acidification: Slowly add 2.0 M HCl in diethyl ether (or 4.0 M HCl in dioxane) dropwise under nitrogen atmosphere.

-

Observation: A white precipitate should form immediately.

-

-

Aging: Stir the slurry at 0°C for 30 minutes to ensure complete salt formation and prevent occlusion of impurities.

-

Filtration: Filter the solid under an inert atmosphere (nitrogen blanket) to avoid moisture absorption (the salt can be hygroscopic).

-

Washing: Wash the filter cake with cold anhydrous ether (2 x 20 mL).

-

Drying: Dry in a vacuum oven at 40°C for 12 hours.

-

Recrystallization (Optional): If 1H NMR shows impurity, recrystallize from Ethanol/Ether.

References

Methodological & Application

Application Notes and Protocols: Investigating 2,3-Dimethylpiperidine Hydrochloride as a Novel N-Donor Ligand in Transition Metal Catalysis

These application notes serve as a comprehensive technical guide for researchers, chemists, and drug development professionals interested in exploring the potential of 2,3-dimethylpiperidine hydrochloride as a ligand in transition metal-catalyzed reactions. While the piperidine scaffold is a ubiquitous feature in pharmaceuticals and natural products, often as a synthetic target, its application as a primary ligand in catalysis is less explored.[1][2] This guide provides the scientific rationale, foundational protocols, and mechanistic considerations for investigating 2,3-dimethylpiperidine as a simple, sterically tunable N-donor ligand in key catalytic transformations.

The unique stereochemistry of 2,3-dimethylpiperidine, existing as distinct cis and trans diastereomers, presents an opportunity to systematically study the impact of ligand geometry on catalytic activity and selectivity.[3] We will delve into its potential applications in palladium- and copper-catalyzed systems, providing robust starting protocols for screening and optimization.

Part 1: Ligand Properties and In Situ Activation

Core Attributes of 2,3-Dimethylpiperidine

2,3-Dimethylpiperidine is a chiral secondary amine characterized by two methyl substituents on its saturated six-membered ring.[4] These substituents impart specific steric properties that are crucial for its function as a ligand.

-

Stereoisomers and Conformation: The ligand exists as cis and trans diastereomers. Computational studies, including Density Functional Theory (DFT), have revealed significant conformational differences. The trans isomer preferentially adopts a chair conformation with both methyl groups in equatorial positions to minimize steric strain. In contrast, the cis isomer's lowest energy conformation places one methyl group in an axial position.[3] This seemingly subtle difference can dramatically alter the steric environment around a coordinated metal center, influencing substrate approach and the rate of key steps like reductive elimination.

-

Electronic Properties: As a secondary amine, the nitrogen atom possesses a lone pair of electrons, making it a sigma-donating (σ-donating) ligand. This property allows it to coordinate to electron-deficient transition metal centers, thereby modulating their reactivity.

-

Commercial Form and Handling: The ligand is commonly supplied as a hydrochloride salt (C₇H₁₅N·HCl). This form enhances stability and simplifies handling compared to the free base, which is a volatile and corrosive liquid. The critical consideration for its use in catalysis is that the hydrochloride salt is the ligand precursor and must be deprotonated in situ to generate the active, neutral ligand capable of coordinating to the metal.

Protocol 1: In Situ Generation and Handling of the Active Ligand

The success of any catalytic reaction employing 2,3-dimethylpiperidine hydrochloride hinges on the effective in situ neutralization to form the free amine. This step requires a base that is strong enough to deprotonate the piperidinium ion (pKa ≈ 11) without interfering with the primary catalytic cycle.

Causality: The choice of base and its stoichiometry are paramount. An insufficient amount of base will result in incomplete ligand formation, leading to low catalyst activity. An overly reactive base could lead to side reactions with the substrate or solvent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often ideal.

Experimental Protocol: Ligand Activation

-

Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 2,3-dimethylpiperidine hydrochloride (e.g., 5-10 mol% relative to the limiting reagent).

-

Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles. This is crucial to prevent the oxidation of sensitive catalysts and reagents.

-

Addition of Base and Solvent: Add the chosen anhydrous solvent (e.g., Toluene, Dioxane) to the vessel. Subsequently, add the base (at least 1.0 equivalent relative to the ligand hydrochloride, plus the amount required for the main reaction).

-

Pre-Stirring: Allow the mixture to stir at room temperature for 10-15 minutes to ensure complete deprotonation of the ligand before adding the metal precursor and other reactants.

Part 2: Application in Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and is highly dependent on the nature of the ligand.[5][6] While bulky phosphine ligands are common, N-donor ligands can also play a significant role. 2,3-Dimethylpiperidine offers a simple, sterically defined alternative to investigate.

Scientific Rationale: The ligand's function is to stabilize the palladium catalyst, facilitate oxidative addition, and critically, influence the rate of reductive elimination to form the desired C-N bond.[7] The steric bulk provided by the two methyl groups could promote the final reductive elimination step, potentially preventing catalyst decomposition and improving turnover.

Protocol 2: Screening in a Model Buchwald-Hartwig Amination

This protocol describes a general procedure for screening the efficacy of cis- and trans-2,3-dimethylpiperidine as ligands in the coupling of an aryl bromide with a secondary amine.

Experimental Protocol: Amination Screening

-

Reagent Preparation:

-

To an oven-dried Schlenk tube, add the aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv), the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv, plus an amount equivalent to the ligand).

-

-

Catalyst Preparation:

-

In a separate vial under an inert atmosphere, weigh the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the 2,3-dimethylpiperidine hydrochloride ligand (0.04 mmol, 4 mol%).

-

-

Reaction Assembly:

-

Seal the Schlenk tube, and evacuate and backfill with argon three times.

-

Add anhydrous toluene (3-5 mL) via syringe.

-

Add the pre-weighed catalyst/ligand mixture to the reaction vessel.

-

-

Execution and Monitoring:

-

Heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 100 °C).

-

Stir vigorously for the specified time (e.g., 12-24 hours), monitoring progress by TLC or GC-MS.[8]

-

-

Workup and Purification:

-

Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Data Presentation: Screening Parameters

Summarize the results of screening experiments in a structured table to compare the performance of the ligand isomers and other variables.

| Entry | Ligand Isomer | Pd Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | cis-2,3-DMP·HCl | Pd₂(dba)₃ (1) | NaOtBu | Toluene | 100 | 18 | Analyze |

| 2 | trans-2,3-DMP·HCl | Pd₂(dba)₃ (1) | NaOtBu | Toluene | 100 | 18 | Analyze |

| 3 | cis-2,3-DMP·HCl | Pd(OAc)₂ (2) | K₃PO₄ | Dioxane | 110 | 18 | Analyze |

| 4 | trans-2,3-DMP·HCl | Pd(OAc)₂ (2) | K₃PO₄ | Dioxane | 110 | 18 | Analyze |

Part 3: Potential Application in Copper-Catalyzed Cross-Coupling

Copper-catalyzed reactions, such as Ullmann-type couplings, are fundamental for forming C-N, C-O, and C-S bonds. Diamine ligands have been shown to accelerate these transformations significantly.[9] 2,3-Dimethylpiperidine could serve as a simple, monodentate N-donor ligand to enhance the solubility and reactivity of the copper catalyst.

Scientific Rationale: The ligand coordinates to the Cu(I) center, preventing aggregation and forming a more soluble, catalytically active species in organic solvents.[10] The steric environment created by the dimethylpiperidine ligand can influence substrate binding and the overall reaction rate.

Protocol 3: Investigating a Model Ullmann C-N Coupling

This protocol outlines a procedure for a copper-catalyzed amidation of an aryl iodide, a classic transformation to test new N-donor ligands.

Experimental Protocol: Ullmann Amidation

-

Reaction Assembly:

-

To a sealable reaction tube, add the copper(I) iodide (CuI, 0.1 mmol, 10 mol%), 2,3-dimethylpiperidine hydrochloride (0.2 mmol, 20 mol%), aryl iodide (e.g., iodobenzene, 1.0 mmol, 1.0 equiv), the amide (e.g., benzamide, 1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

-

-

Inert Atmosphere and Solvent Addition:

-

Seal the tube, and evacuate and backfill with argon three times.

-

Add anhydrous N,N-Dimethylformamide (DMF, 3 mL) via syringe.

-

-

Execution:

-

Place the reaction tube in a pre-heated oil bath at 120 °C.

-

Stir the mixture for 24 hours.

-

-

Workup and Purification:

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the copper catalyst.

-

Wash the filtrate with water to remove DMF, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the residue by column chromatography to isolate the N-aryl amide product.

-

References

- Xiao, J., & Li, C. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry.

- University of Liverpool Repository. (2025). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.

- Tang, W., & Zhang, X. (n.d.). Rhodium-Catalyzed Asymmetric Hydrogenation. In Modern Rhodium-Catalyzed Organic Reactions.

- Rovira, M., et al. (2015). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC.

- Miller, S. J., et al. (2016). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC.

- University of Liverpool Repository. (n.d.). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION.

- Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.

- Sigman, M. S., et al. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Journal of the American Chemical Society.

- Zhu, J., et al. (2025). Copper-catalysed homo-Mannich reaction of cyclopropanol for chiral piperidine synthesis. Nature Synthesis.

- Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.

- Rasool, N., & Langer, P. (n.d.). Copper-catalyzed arylations and heteroarylations. Pure and Applied Chemistry.

- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org.

- LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.

- ResearchGate. (2025). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF.

- ChemicalBook. (2022). 2,3-DIMETHYLPIPERIDINE | 5347-68-2.

- BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.

- van Leeuwen, P. W. N. M. (n.d.). Multifunctional ligands in transition metal catalysis. New Journal of Chemistry.

- Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.

- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters.

- Buchwald, S. L., et al. (2010). Diamine Ligands in Copper-Catalyzed Reactions. PMC.

- Rutgers University. (2020). Novel Ligands for Transition-Metal Catalysis. Rutgers University Technology Transfer.